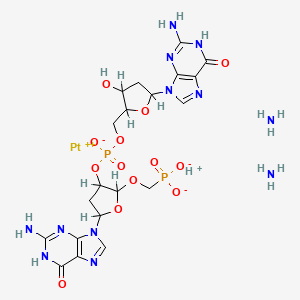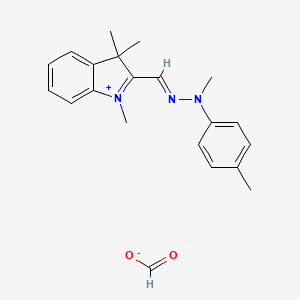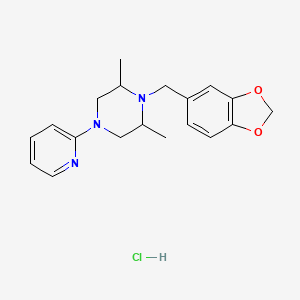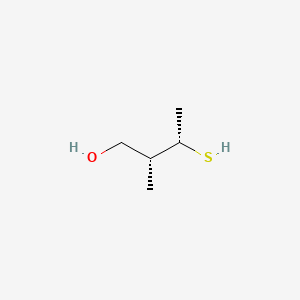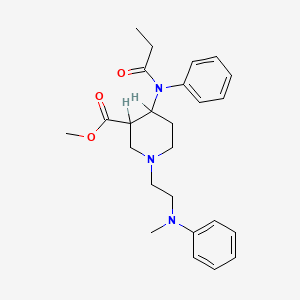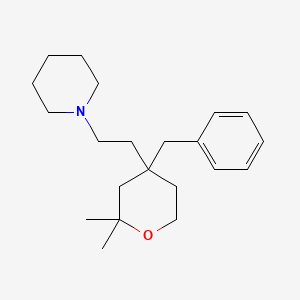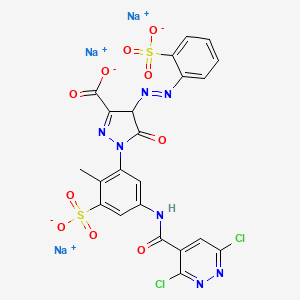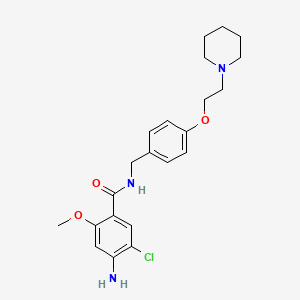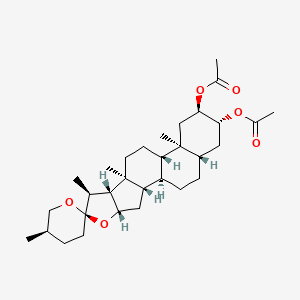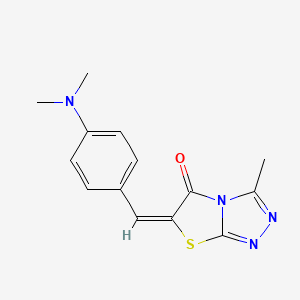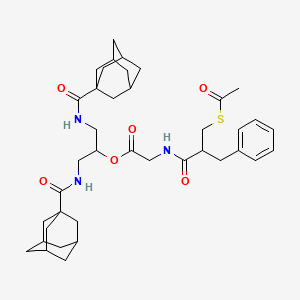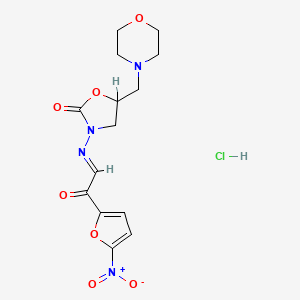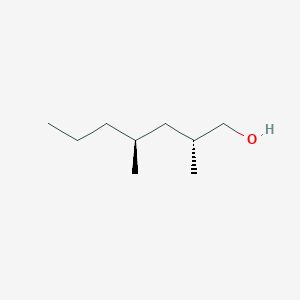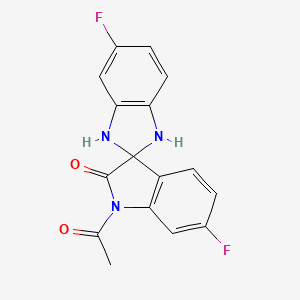
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. The key steps include:
Condensation Reaction: The initial step involves the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature.
Chlorination: The resulting product undergoes chlorination to introduce the chloro group at the 2-position of the indoloquinoxaline ring.
Hydrazide Formation: The final step involves the reaction of the chlorinated product with (4-methoxyphenyl)methylenehydrazine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Cyclization Reactions: Catalysts such as acids or bases are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the hydrazide moiety .
科学研究应用
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used to study DNA intercalation and its effects on DNA stability and replication.
Pharmacological Research: The compound is investigated for its potential as a multi-drug resistance modulator, particularly in cancer therapy.
作用机制
The primary mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibits the activity of enzymes such as topoisomerase II, which are essential for DNA replication .
相似化合物的比较
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity and anticancer activity.
B-220 and 9-OH-B-220: Indoloquinoxaline derivatives with significant multi-drug resistance modulating activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is unique due to its specific substitution pattern and the presence of the hydrazide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research in medicinal chemistry .
属性
CAS 编号 |
109322-01-2 |
|---|---|
分子式 |
C24H18ClN5O2 |
分子量 |
443.9 g/mol |
IUPAC 名称 |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-32-17-9-6-15(7-10-17)13-26-29-22(31)14-30-21-5-3-2-4-18(21)23-24(30)28-19-11-8-16(25)12-20(19)27-23/h2-13H,14H2,1H3,(H,29,31)/b26-13+ |
InChI 键 |
IPBAEWCTTHJAHI-LGJNPRDNSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


